![molecular formula C3H8N4O2 B2754505 (Z)-1-hydrazinyl-N-methyl-2-nitroethenamine CAS No. 91220-92-7](/img/structure/B2754505.png)
(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine
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Description
(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine, commonly referred to as HNME, is a compound used in a variety of scientific research applications. It is a nitrogen-containing organic compound with a molecular formula of C3H6N2O2 and a molecular weight of 102.09 g/mol. HNME is a colorless, crystalline solid with a melting point of 109-111 °C. It is soluble in water, methanol, and ethanol, but insoluble in ether and benzene.
Scientific Research Applications
Chemical Synthesis
This compound, also known as (Z)-1-hydrazinyl-N-methyl-2-nitroethenamine or 1-hydrazino-N-methyl-2-nitro-1-ethylenamine, can be used in the synthesis of other complex molecules. It has a molecular weight of 132.12 .
Bioconjugation
Hydrazine derivatives, including [(Z)-1-(methylamino)-2-nitroethenyl]hydrazine, can be used for bioconjugation in cells. This process involves the formation of hydrazones via intramolecular nucleophilic catalysis, which can be used for rapid and reversible peptide and protein hydrazone bioconjugation. This can also be used for reversible fluorescent labeling of sialylated glycoproteins and choline lipids in mammalian cells .
Drug Delivery
The hydrazone linkages formed by hydrazine derivatives can disassemble via either hydrolysis in mildly acidic aqueous solutions or transimination upon treatment with amine nucleophiles. This property makes them extremely attractive for applications in drug delivery .
Materials Science
The reversible nature of hydrazone linkages also makes them useful in materials science, where they can be used to create self-healing materials .
properties
IUPAC Name |
(Z)-1-hydrazinyl-N-methyl-2-nitroethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4O2/c1-5-3(6-4)2-7(8)9/h2,5-6H,4H2,1H3/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJVFBYTQKEHNL-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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